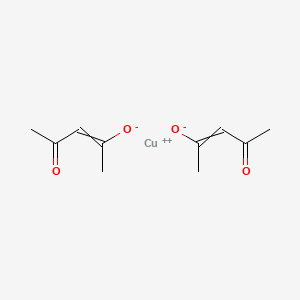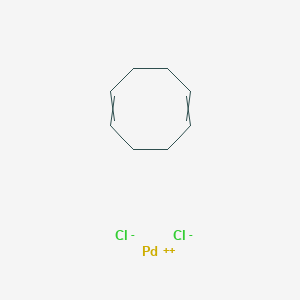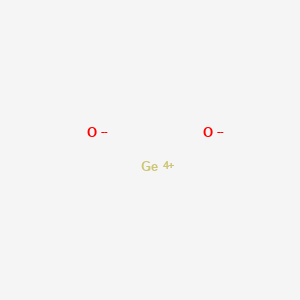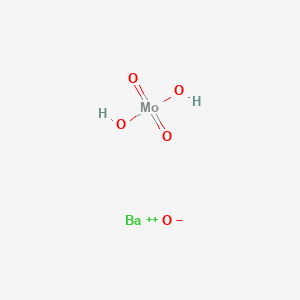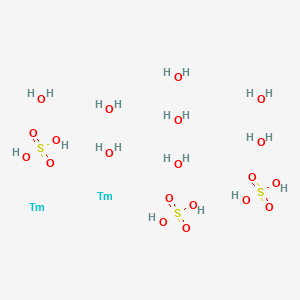
sulfuric acid;thulium;octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sulfuric acid;thulium;octahydrate is a chemical compound with the molecular formula Tm2(SO4)3·8H2O. It is a salt formed by the combination of sulfuric acid and thulium ions in a 3:2 ratio, and it crystallizes with eight molecules of water. This compound is known for its high purity and is often used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfuric acid, thulium(3+) salt (3:2), octahydrate can be synthesized by reacting thulium oxide (Tm2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving thulium oxide in a dilute sulfuric acid solution, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of thulium oxide and the formation of the desired salt .
Industrial Production Methods
In an industrial setting, the production of sulfuric acid, thulium(3+) salt (3:2), octahydrate involves large-scale reactions using high-purity thulium oxide and sulfuric acid. The process includes several purification steps to achieve the desired purity level. The crystallization process is carefully controlled to obtain the octahydrate form, which is then dried and packaged for use .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid, thulium(3+) salt (3:2), octahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Thulium ions can participate in redox reactions, where they can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The sulfate ions in the compound can be substituted with other anions in certain chemical reactions.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid, thulium(3+) salt (3:2), octahydrate include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving sulfuric acid, thulium(3+) salt (3:2), octahydrate depend on the specific reaction conditions. For example, in a reduction reaction, thulium metal may be produced, while in a substitution reaction, a different thulium salt may be formed .
Applications De Recherche Scientifique
Sulfuric acid, thulium(3+) salt (3:2), octahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other thulium compounds.
Biology: The compound is used in biological research to study the effects of thulium ions on biological systems.
Medicine: Thulium compounds, including sulfuric acid, thulium(3+) salt (3:2), octahydrate, are investigated for their potential use in medical imaging and cancer treatment.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which sulfuric acid, thulium(3+) salt (3:2), octahydrate exerts its effects involves the interaction of thulium ions with various molecular targets. Thulium ions can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thulium(III) chloride hexahydrate: Another thulium salt with similar properties but different anions.
Thulium(III) oxide: A thulium compound used in various applications, including as a precursor for other thulium salts.
Thulium(III) nitrate pentahydrate: A thulium salt with nitrate anions and different hydration levels.
Uniqueness
Sulfuric acid, thulium(3+) salt (3:2), octahydrate is unique due to its specific sulfate anions and octahydrate form, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other thulium compounds may not fulfill .
Propriétés
IUPAC Name |
sulfuric acid;thulium;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Tm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUNQHYCYEPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Tm].[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22O20S3Tm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
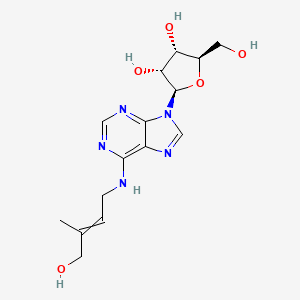
![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)
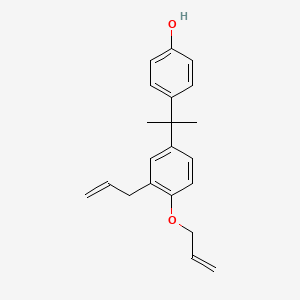
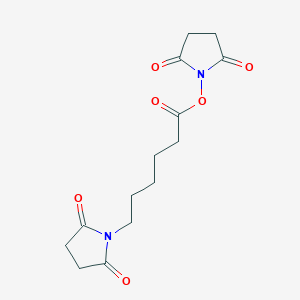
![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)
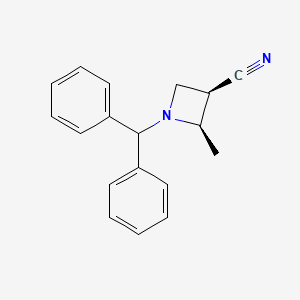
![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)
